2-Pentadecanone

概要

説明

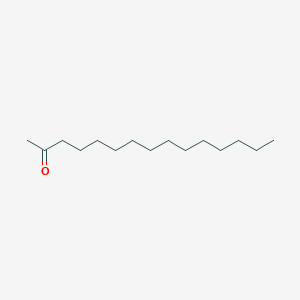

2-Pentadecanone, also known as methyl tridecyl ketone, is an organic compound with the molecular formula C15H30O. It is a ketone characterized by a carbonyl group bonded to two carbon atoms. This compound is known for its use in various industrial applications, particularly in the flavor and fragrance industry due to its floral and spicy aroma .

準備方法

Synthetic Routes and Reaction Conditions: 2-Pentadecanone can be synthesized through several methods. One common approach involves the oxidation of 2-pentadecanol using oxidizing agents such as chromic acid or potassium permanganate. Another method includes the Friedel-Crafts acylation of dodecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of fatty acids derived from natural sources such as vegetable oils. This process typically includes steps like esterification, hydrogenation, and subsequent oxidation to yield the desired ketone .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced to 2-pentadecanol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where the carbonyl group is targeted by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Oxidation: Pentadecanoic acid.

Reduction: 2-Pentadecanol.

Substitution: Various substituted ketones depending on the nucleophile used

科学的研究の応用

Wound Healing Properties

Recent studies have demonstrated that 2-Pentadecanone exhibits significant wound healing properties. A study conducted on diabetic rats indicated that topical application of this compound accelerated wound closure rates compared to control groups. The mechanism is believed to involve:

- Antibacterial Activity : this compound effectively inhibits Staphylococcus aureus, a common pathogen in diabetic wounds, thereby reducing infection rates .

- Enhanced Epithelial Migration : The compound promotes the migration of epithelial cells, crucial for effective wound closure .

- Collagen Deposition : Increased collagen deposition was observed in treated wounds, which is vital for structural integrity during the healing process .

The study concluded that this compound could be a valuable ingredient in formulations aimed at diabetic wound healing .

Antibacterial Activity

This compound has shown promising antibacterial properties. It was tested against various strains of bacteria and demonstrated effective inhibition of growth, particularly against gram-positive bacteria like Staphylococcus aureus. This suggests potential applications in developing antibacterial agents or coatings for medical devices .

Flavoring and Fragrance

In the food industry, this compound is recognized for its unique flavor profile. It possesses a fatty and spicy aroma with floral nuances, making it suitable for use in:

- Flavoring Agents : It is utilized in butter, cheese, meat products, and various fruit flavors .

- Fragrance Compounds : Its pleasant scent profile allows it to be incorporated into perfumes and cosmetic products .

The compound's sensory characteristics make it an attractive option for enhancing food products and creating appealing fragrances.

Biomarker Potential

Recent findings suggest that this compound may serve as a biomarker for dietary intake. It has been detected in various foods such as green vegetables and cereals, indicating its potential role in nutritional studies and dietary assessments .

Case Study 1: Wound Healing Efficacy

In a controlled study involving diabetic rats, researchers applied an aqueous cream containing this compound to excision wounds. The results showed:

- A statistically significant increase in the rate of wound closure compared to untreated controls (P < 0.05).

- Enhanced fibroblast proliferation and collagen deposition were noted on histological analysis .

This case underscores the compound's therapeutic potential in managing chronic wounds associated with diabetes.

Case Study 2: Antibacterial Properties

A separate study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The findings revealed:

- Minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.

- The compound's ability to reduce bacterial load significantly within treated environments .

These results support the development of new antibacterial formulations incorporating this compound.

作用機序

The mechanism of action of 2-pentadecanone involves its interaction with specific molecular targets. In biological systems, it can bind to odorant-binding proteins in insects, influencing their behavior. The compound’s carbonyl group is reactive and can form hydrogen bonds with various biological molecules, affecting their function and activity .

類似化合物との比較

2-Hexadecanone: Another long-chain ketone with similar applications in the flavor and fragrance industry.

3-Hexadecanone: Similar in structure but with the carbonyl group at a different position, leading to different reactivity and applications.

2-Tridecanone: A shorter chain ketone with similar chemical properties but different physical characteristics.

Uniqueness of 2-Pentadecanone: this compound stands out due to its specific chain length, which imparts unique physical and chemical properties. Its floral and spicy aroma makes it particularly valuable in the flavor and fragrance industry, and its reactivity allows for diverse applications in organic synthesis .

生物活性

2-Pentadecanone, also known as methyl tridecyl ketone or pentadecan-2-one, is a ketone with the molecular formula and a molecular weight of 226.3981 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial, antifungal, and potential anticancer properties. This article reviews the biological activity of this compound based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a long hydrocarbon chain typical of fatty ketones, which contributes to its unique biological properties. The IUPAC Standard InChIKey for this compound is CJPNOLIZCWDHJK-UHFFFAOYSA-N. Its chemical properties make it an interesting candidate for various applications in pharmaceuticals and food preservation.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial activity of this compound against a range of pathogens.

Antibacterial Activity

A study examining the essential oil from E. billardieri identified this compound as one of the key components contributing to its antibacterial properties. The minimum inhibitory concentration (MIC) for various bacteria was found to range from 0.67 to 34.17 g/L, indicating significant antibacterial potential against both Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (g/L) | MBC (g/L) |

|---|---|---|

| Enterococcus faecalis | 0.67 | 1.00 |

| Curtobacterium flaccumfaciens | 1.00 | 1.50 |

| Escherichia coli | 5.00 | 6.00 |

| Staphylococcus aureus | 10.00 | 12.00 |

These findings suggest that this compound could be utilized as a natural preservative in food products.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against various fungi, making it a candidate for applications in agriculture and food safety. Its efficacy against common fungal pathogens highlights its potential role in crop protection and food preservation .

The biological activities of this compound may be attributed to its ability to disrupt microbial membranes and inhibit essential metabolic pathways in pathogens. The presence of long-chain hydrocarbons often correlates with increased membrane permeability disruption, leading to cell death in susceptible organisms .

特性

IUPAC Name |

pentadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPNOLIZCWDHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062333 | |

| Record name | 2-Pentadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white to waxy mass or crystalline leaves | |

| Record name | 2-Pentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Pentadecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/59/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

293.00 to 294.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Pentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, propylene glycol and oils; insoluble in water | |

| Record name | 2-Pentadecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/59/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2345-28-0 | |

| Record name | 2-Pentadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentadecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTADECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2Q48J997N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

39 °C | |

| Record name | 2-Pentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Pentadecanone?

A1: The molecular formula of this compound is C15H30O, and its molecular weight is 226.4 g/mol.

Q2: What are the primary chemical characteristics of this compound?

A2: this compound is an aliphatic ketone, meaning it possesses a carbonyl group (C=O) attached to two other carbon atoms within a non-aromatic, straight-chain structure.

Q3: What spectroscopic data is available for this compound?

A3: While the provided research papers focus on GC-MS analysis for identification, a comprehensive spectroscopic analysis would typically include data from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. IR spectroscopy would reveal characteristic absorption bands for the carbonyl group and C-H bonds, while NMR would provide detailed information on the hydrogen and carbon environments within the molecule.

Q4: What are the potential biological activities of this compound?

A4: Research suggests that this compound exhibits antibacterial activity. A study found it to be effective against Staphylococcus aureus []. Another study reported antibacterial activity against both Gram-positive and Gram-negative bacteria []. Additionally, this compound is a known aggregation pheromone component in certain insect species, such as Drosophila busckii [].

Q5: How does the presence of this compound in plants benefit them?

A5: In plants, this compound may contribute to defense mechanisms. It has been suggested to play a role in protecting plants from herbivores and fungal pathogens []. Its presence in essential oils, particularly in Dianthus acicularis, has been linked to resistance against insects and pathogens, including bacterial wilt [].

Q6: Are there any potential applications of this compound in wound healing?

A6: Research on diabetic rats indicates that this compound may possess wound healing properties []. It demonstrated significant improvement in wound closure rates, epithelial cell migration, and collagen deposition in these animal models [].

Q7: Is this compound implicated in any human diseases?

A7: While not a direct cause of disease, this compound has been identified as a potential biomarker for lung cancer [, ]. Elevated levels of this compound were detected in lung cancer tissue and cell lines compared to healthy controls [, ].

Q8: What are the natural sources of this compound?

A8: this compound is naturally found in various plants, including Ficus species [, ], Senna species [], Cirsium japonicum [], Pilocarpus spicatus [], and Hydrilla verticillata []. It is often a component of their essential oils, extracted through methods like hydrodistillation.

Q9: Is the composition of this compound consistent across different plant species and parts?

A9: The concentration and composition of this compound can vary significantly depending on the plant species, the part of the plant used, and even the season of harvest [, , ]. For instance, in Pilocarpus microphyllus, the percentage content of this compound was found to be higher in the rainy season compared to the dry season [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。